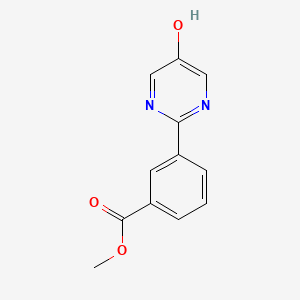

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Binding and Interaction Studies

Research on compounds related to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid has shown their potential in binding and interaction studies. For instance, fluorescent probe techniques have utilized similar naphthalene sulfonamide derivatives to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, suggesting a hydrophobic nature of the binding mechanism. This study underlines the aromatic ring's primary role in binding processes, indicating the compound's utility in exploring protein interactions (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).

Molecular Imaging and Blood Clotting

Compounds within the ApoSense family, including those structurally related to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid, have been identified for their selective targeting and accumulation within cells undergoing apoptotic cell death. These properties are crucial for applications in molecular imaging and blood clotting, particularly in monitoring anti-apoptotic drug treatments. The synthesis and potential application of such compounds highlight their significance in biomedical research and diagnostics (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, & G. Griffiths, 2012).

Wastewater Treatment

The wastewater treatment industry benefits from research into naphthalene derivatives for the degradation of complex pollutants. Studies on the anaerobic reduction of azo dyes and the autoxidation reactions of naphthalene derivatives have contributed valuable insights into the environmental fate of such compounds. This knowledge aids in developing more effective treatment strategies for dye-contaminated wastewaters, reflecting the environmental applications of 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid related research (M. Kudlich, M. Hetheridge, H. Knackmuss, & A. Stolz, 1999).

Catalysis and Synthesis

In the field of catalysis, novel nano-size and crab-like biological-based glycoluril with sulfonic acid tags have been developed for the synthesis of mono- and bis-spiropyrans. These compounds, related in structure and functional group to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid, showcase the potential of naphthalene sulfonamide derivatives in facilitating chemical reactions. The innovative use of such catalysts in synthesizing novel compounds with significant antioxidant and antibacterial activities underlines the broad applicability of this chemical class in synthetic chemistry and drug development (M. Zarei, Hassan Sepehrmansourie, M. Zolfigol, R. Karamian, & Seyed Hamed Moazzami Farida, 2018).

特性

IUPAC Name |

3-hydroxy-2-(naphthalen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-9(16)13(14(17)18)15-21(19,20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,15-16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMYKSFYQAISTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)

![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)

![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)

![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)

![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)

![8-isobutyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993810.png)

![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)

![5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2993812.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)